molecular formula C20H23NO2 B13866767 tert-butyl 4-naphthalen-1-yl-3,6-dihydro-2H-pyridine-1-carboxylate

tert-butyl 4-naphthalen-1-yl-3,6-dihydro-2H-pyridine-1-carboxylate

Cat. No.: B13866767
M. Wt: 309.4 g/mol
InChI Key: SWEGVUWSXJEPIF-UHFFFAOYSA-N
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Description

Tert-butyl 4-naphthalen-1-yl-3,6-dihydro-2H-pyridine-1-carboxylate is an organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-naphthalen-1-yl-3,6-dihydro-2H-pyridine-1-carboxylate typically involves the reaction of naphthalene derivatives with pyridine carboxylates under specific conditions. One common method involves the use of tert-butyl esters and naphthalene derivatives in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 60-80°C to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of tert-butyl 4-naphthalen-1-yl-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-naphthalen-1-yl-3,6-dihydro-2H-pyridine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its naphthalene moiety provides additional aromaticity and potential for π-π interactions, making it valuable in various applications .

Properties

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

tert-butyl 4-naphthalen-1-yl-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C20H23NO2/c1-20(2,3)23-19(22)21-13-11-16(12-14-21)18-10-6-8-15-7-4-5-9-17(15)18/h4-11H,12-14H2,1-3H3

InChI Key

SWEGVUWSXJEPIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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